![molecular formula C14H11N5O B2901483 3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872590-98-2](/img/structure/B2901483.png)
3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown a therapeutic interest . They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various synthetic protocols . For example, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one .Molecular Structure Analysis
Pyrido[2,3-d]pyrimidines have a heterocyclic combination of pyrimidine and pyridine rings . The location of the nitrogen atom in pyridine can lead to four possible skeletons for this combination .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and depend on the specific substituents present in the molecule. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, a key regulator of the cell cycle, and is often targeted in cancer therapies .
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 . Inhibition of CDK2 disrupts the signals that stimulate the proliferation of malignant (cancer) cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds that inhibit cdk2 have been shown to disrupt cell cycle progression, leading to the inhibition of cell proliferation .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one in lab experiments is its selectivity and potency as an inhibitor of MAGL. This allows for the specific modulation of the endocannabinoid system, without affecting other pathways or receptors. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in animal models and human studies.
Future Directions
There are several future directions for the study of 3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one and its potential applications in scientific research. One direction is the investigation of its effects on other physiological processes, such as appetite regulation and immune function. Another direction is the development of more selective and potent inhibitors of MAGL, which may have fewer side effects and greater therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of 3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one involves a series of chemical reactions, including the condensation of 3-methylbenzaldehyde with ethyl acetoacetate, followed by the addition of propargyl bromide to form the propargylated intermediate. The final product is obtained through the cyclization of the intermediate with the use of triethylamine and acetic anhydride.
Scientific Research Applications
3-(3-Methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective and potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an increase in the levels of 2-AG, which has been implicated in various physiological processes, including pain modulation, inflammation, and anxiety.
properties
IUPAC Name |
3-(3-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-3-7-18-9-15-13-12(14(18)20)16-17-19(13)11-6-4-5-10(2)8-11/h1,4-6,8-9H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRALGKKABUBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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